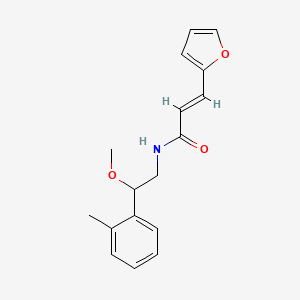

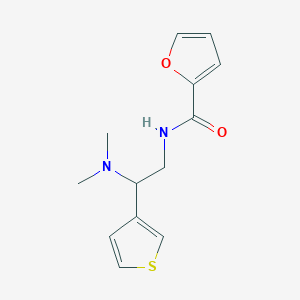

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Enantioselective Synthesis and Microbial Applications

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide and its derivatives have been explored for enantioselective synthesis and applications in microbial processes. The green synthesis of related compounds under microwave radiation and the ene-reduction by marine and terrestrial fungi demonstrate the compound's utility in creating products with specific stereochemistry, crucial in pharmaceutical and organic chemistry. Marine fungi like Penicillium citrinum and terrestrial fungi like Aspergillus sp. have been utilized for this purpose. The absolute configuration of the biotransformation products was determined using advanced theoretical calculations, highlighting the compound's role in complex chemical reactions and its potential in biosynthetic processes (Jimenez et al., 2019).

Template for Stereoselective Synthesis

The compound serves as a versatile template for the stereoselective synthesis of various derivatives. For instance, it has been used to create mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), indicating its importance as a building block in the synthesis of complex molecules, especially in the creation of β-peptides, which have significant implications in drug discovery and development (Masesane & Steel, 2004).

Cyclization and Molecular Transformation

The compound's derivatives have been shown to undergo interesting cyclization reactions, leading to the formation of structurally complex and potentially bioactive molecules. For example, derivatives containing a mercaptomethyl group add to the double bond of the alkene fragment, forming various dihydrothiopyrano compounds depending on the substituents' relative location in the furan ring. This property opens up possibilities for the synthesis of novel compounds with potential therapeutic applications (Pevzner, 2021).

Cytotoxicity and Cancer Research

Focused library development of related 2-phenylacrylamides, including compounds with furan derivatives, has shown broad-spectrum cytotoxicity against various cancer cell lines. This indicates the potential use of this compound and its derivatives in developing new cancer therapies. The synthesis of discrete libraries of these compounds has led to the identification of new lead compounds with improved cytotoxicity, underscoring the compound's relevance in medicinal chemistry and drug development (Tarleton et al., 2013).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-13-6-3-4-8-15(13)16(20-2)12-18-17(19)10-9-14-7-5-11-21-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEENYDFMKGTQFL-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)

![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3011452.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3011456.png)

![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)

![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)

![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3011464.png)